molecular formula C14H10INO2 B12530687 2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol

2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol

Katalognummer: B12530687
Molekulargewicht: 351.14 g/mol
InChI-Schlüssel: VCFJWALVBIAKQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. The iodination of the benzoxazole derivative is then carried out using iodine or an iodine-containing reagent under specific conditions . The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can yield various substituted benzoxazole derivatives .

Wirkmechanismus

The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol is unique due to the presence of both iodine and methyl groups, which can enhance its reactivity and biological activity. These structural features make it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C14H10INO2

Molekulargewicht

351.14 g/mol

IUPAC-Name

2-(1,3-benzoxazol-2-yl)-6-iodo-4-methylphenol

InChI

InChI=1S/C14H10INO2/c1-8-6-9(13(17)10(15)7-8)14-16-11-4-2-3-5-12(11)18-14/h2-7,17H,1H3

InChI-Schlüssel

VCFJWALVBIAKQM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)I)O)C2=NC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.